Equilin 3-Sulfate Sodium Salt

描述

Cenestin 是一种由合成结合雌激素组成的药物化合物。 它主要用于治疗与更年期相关的中度至重度血管舒缩症状,例如潮热和盗汗,以及外阴和阴道萎缩的症状 。 该化合物包含九种合成雌激素物质的混合物,包括雌酮硫酸钠、雌马酚硫酸钠和17α-二氢雌马酚硫酸钠 .

准备方法

合成路线和反应条件: Cenestin 的合成涉及对植物来源的前体(如山药或大豆植物)进行化学修饰,以产生所需的雌激素物质 。该过程包括多个化学反应步骤,例如磺化,以将植物来源的化合物转化为其硫酸盐形式。

工业生产方法: 在工业环境中,Cenestin 的生产涉及大规模化学合成和纯化过程。原材料在控制的反应条件下(包括温度、压力和 pH 值)进行反应,以确保最终产品的一致质量和效力。 合成的雌激素然后以特定比例混合,以创建最终的药物制剂 .

化学反应分析

反应类型: Cenestin 会经历各种化学反应,包括:

氧化: 将羟基转化为酮或醛。

还原: 将酮或醛还原为羟基。

取代: 将官能团替换为其他基团,例如磺化以形成硫酸酯。

常用试剂和条件:

氧化: 试剂如高锰酸钾或三氧化铬。

还原: 试剂如硼氢化钠或氢化铝锂。

取代: 试剂如磺化反应中的硫酸。

科学研究应用

Pharmaceutical Research

Equilin 3-Sulfate Sodium Salt is extensively utilized in pharmaceutical research, particularly in the development of hormone replacement therapies (HRT). Its estrogenic properties make it valuable for alleviating menopausal symptoms such as hot flashes and vaginal dryness. The compound mimics the effects of endogenous estrogen by binding to estrogen receptors, which can help regulate various physiological processes.

Case Studies

- A study demonstrated that the administration of conjugated estrogens, including this compound, significantly reduced menopausal symptoms in postmenopausal women. The findings indicated improvements in quality of life and symptom relief over a 12-month period .

- Another investigation focused on the potential neuroprotective effects of estrogens like this compound in reducing the risk of Alzheimer's disease. Mixed results were reported, necessitating further research to clarify its role in cognitive health .

Biochemical Research

In biochemical research, this compound serves as a crucial tool for studying estrogen receptor interactions and signaling pathways. Its unique structural features enhance its binding affinity to various receptors, making it an important compound for understanding hormonal mechanisms.

Interaction Studies

- Research has shown that this compound interacts with estrogen receptors in hormone-sensitive tissues, influencing gene expression related to cell proliferation and differentiation . This has implications for both cancer research and therapeutic interventions targeting estrogen-related conditions.

Environmental Impact Studies

The compound's stability and degradation pathways have also been investigated in environmental studies. Understanding how this compound behaves in soil and water systems is essential for assessing its environmental impact.

Findings

- A study conducted on the degradation of estrogen conjugates revealed that this compound exhibited varying persistence levels depending on environmental conditions. The half-life was observed to be significantly longer under certain concentrations, indicating potential accumulation risks in agricultural settings .

Analytical Chemistry Applications

This compound is frequently used as a standard reference compound in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for detecting steroidal components in pharmaceutical formulations.

Method Development

- A method was developed to reliably detect multiple steroidal components, including this compound, using optimized LC techniques. This method enhances the accuracy of measuring hormonal content in conjugated estrogen tablets .

Comparison with Other Steroidal Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other steroid compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Sulfate at C-3; sodium salt form | Enhanced solubility; significant estrogenic activity |

| Estrone | Aromatic A-ring; ketone at C-17 | Primary endogenous estrogen; less potent than equilin |

| Estradiol | Hydroxyl groups at C-17 and C-3 | More potent estrogen; widely used in therapies |

| Dehydroepiandrosterone Sulfate | Sulfate at C-3 | Precursor to testosterone; different hormonal effects |

作用机制

Cenestin 模仿体内内源性雌激素的作用,这些雌激素负责女性生殖系统和第二性征的发育和维持 。 Cenestin 中的合成雌激素与各种组织上的雌激素受体结合,通过负反馈机制调节垂体分泌促性腺激素、促黄体激素和促卵泡激素 。这有助于通过恢复激素平衡来缓解与更年期相关的症状。

类似化合物:

Premarin: 一种从妊娠母马尿液中提取的结合雌激素。

Estrace: 含有雌二醇,一种与体内雌激素相同的形式。

Enjuvia: 另一种类似于 Cenestin 的合成结合雌激素,但含有不同的雌激素物质混合物.

Cenestin 的独特性: Cenestin 的独特性在于它是由九种源自植物的合成雌激素物质混合而成的,使其成为 Premarin 等其他结合雌激素的植物来源替代品 。这种成分使它能够模仿内源性雌激素的作用,同时为治疗用途提供合成且一致的配方。

相似化合物的比较

Premarin: A conjugated estrogen derived from the urine of pregnant mares.

Estrace: Contains estradiol, a bioidentical form of estrogen.

Uniqueness of Cenestin: Cenestin is unique in that it is composed of a blend of nine synthetic estrogenic substances derived from plant sources, making it a plant-based alternative to other conjugated estrogens like Premarin . This composition allows it to mimic the effects of endogenous estrogens while providing a synthetic and consistent formulation for therapeutic use.

生物活性

Equilin 3-Sulfate Sodium Salt is a sulfated steroid derived from equilin, an equine estrogen. Its biological activity is significant in various physiological processes, particularly in hormone replacement therapies and reproductive health. This article explores the compound's biological activity, including its mechanisms of action, effects on target tissues, and relevant research findings.

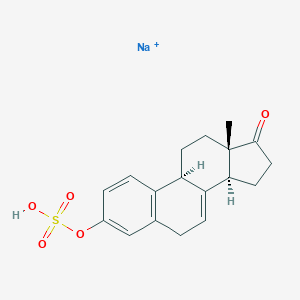

- Chemical Name : Sodium (9S,13S,14S)-13-methyl-17-oxo-9,11,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl sulfate

- Molecular Formula : CHNaOS

- Molecular Weight : 370.39 g/mol

- CAS Number : 16680-47-0

This compound exhibits biological activities similar to those of equilin. It primarily functions through:

- Estrogen Receptor Binding : The compound binds to estrogen receptors (ERs), influencing gene expression related to cell proliferation and differentiation in hormone-sensitive tissues .

- Regulation of Bone Density : It plays a role in maintaining bone density by modulating osteoblast and osteoclast activity.

- Impact on Reproductive Health : The compound is involved in various reproductive processes, including menstrual cycle regulation and fertility .

Table 1: Biological Effects of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Estrogenic Effects | Binds to ERs, activates transcription | |

| Bone Density Maintenance | Modulates osteoblast activity | |

| Reproductive Health | Influences menstrual cycle |

Case Studies

- Hormone Replacement Therapy (HRT) :

-

In Vitro Studies :

- Research indicated that this compound could modulate gene expression related to cell proliferation in breast cancer cell lines. This suggests potential implications for breast cancer treatment strategies.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Binding Affinity : In vitro assays indicate that the binding affinity of this compound to estrogen receptors is comparable to that of non-sulfated equilin derivatives.

- Deuterated Variants : Research on deuterated forms of equilin (e.g., Equilin 3-Sulfate-d4) has provided insights into pharmacokinetics and metabolic pathways without significantly altering biological activity.

属性

IUPAC Name |

sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMOCOWZLSYSV-QWAPEVOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27540-07-4 (Parent) | |

| Record name | Sodium equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872961 | |

| Record name | Sodium equilin 3-monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The principal pharmacologic effects of conjugated estrogens are similar to those of other natural and synthetic estrogens., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (7 total), please visit the HSDB record page. | |

| Record name | ESTROGENIC SUBSTANCES, CONJUGATED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

12126-59-9, 16680-47-0 | |

| Record name | Estrogens, conjugated [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium equilin 3-monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estrogens, conjugates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。